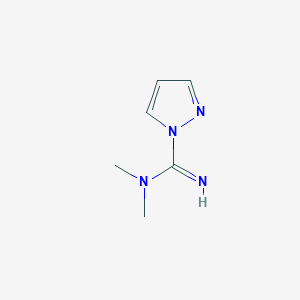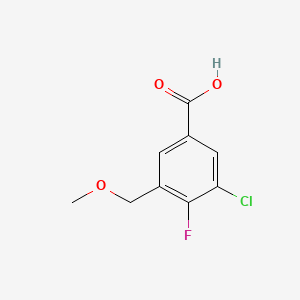
N,N-dimethyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a carboximidamide group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-pyrazole-1-carboximidamide can be synthesized through the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is straightforward and cost-effective, making it suitable for both laboratory and industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The process involves large-scale mixing of pyrazole and cyanamide, followed by crystallization and purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound acts as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidylated product .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazole-1-carboxamidine: This compound is structurally similar but lacks the dimethyl substitution on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-1-carboximidamide: Similar in structure but with additional methyl groups on the pyrazole ring.
Uniqueness
N,N-dimethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups enhances its stability and solubility, making it a valuable reagent in various synthetic applications .
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
N,N-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-9(2)6(7)10-5-3-4-8-10/h3-5,7H,1-2H3 |
Clave InChI |
VSBFQRUHAZHQAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)





![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)




![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)


